Chiral Purity and Stereochemical Fidelity: (R)-enantiomer versus (S)-enantiomer and Racemate
The (R)-enantiomer of 1-(4-bromo-2-methyl-phenyl)-ethylamine is a defined stereoisomer with a specific three-dimensional configuration. This is in contrast to the (S)-enantiomer (CAS 1213105-63-5) and the racemic mixture (CAS 1270381-65-1). The stereochemical identity is confirmed by its specific optical rotation and chiral chromatographic retention time [1]. The use of the racemate in an asymmetric synthesis, for instance, would result in a 1:1 mixture of diastereomers, requiring a subsequent, often low-yielding, resolution step. The procurement of the isolated (R)-enantiomer with a reported purity of 98% [2] ensures that a single, defined stereoisomer is used as a starting material, which is critical for the stereochemical integrity of the final product [3].
| Evidence Dimension | Stereochemical Purity (Enantiomeric Excess) |
|---|---|
| Target Compound Data | Isolated (R)-enantiomer (CAS 1037090-26-8), 98% purity |
| Comparator Or Baseline | Racemic mixture (CAS 1270381-65-1) containing 50:50 R/S enantiomers |
| Quantified Difference | ~100% enantiomeric excess vs. 0% enantiomeric excess |
| Conditions | Chiral stationary phase HPLC or polarimetry |
Why This Matters
Procurement of the pure (R)-enantiomer avoids the need for costly and time-consuming chiral resolution steps, directly impacting synthetic efficiency and product stereopurity.
- [1] PubChem. (2026). (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine (CID 58102386). National Center for Biotechnology Information. Retrieved April 19, 2026. View Source
- [2] ChemSrc. (2024). (R)-1-(4-Bromo-2-methylphenyl)ethan-1-amine (CAS 1037090-26-8). Retrieved April 19, 2026. View Source
- [3] Kuujia. (2024). (1S)-1-(4-bromo-2-methylphenyl)ethan-1-amine. Retrieved April 19, 2026. View Source
